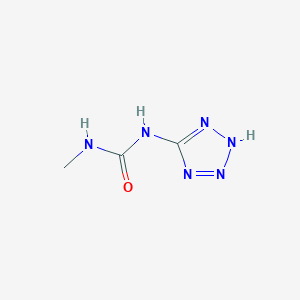
N'-Methyl-N-(Tetrazol-5-yl) Urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-Methyl-N-(Tetrazol-5-yl) Urea is a useful research compound. Its molecular formula is C3H6N6O and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicidal Properties
N'-Methyl-N-(Tetrazol-5-yl) Urea has been investigated for its herbicidal activity. Research indicates that compounds containing the tetrazole moiety exhibit significant herbicidal effects against various unwanted vegetation. For instance, formulations based on N-(tetrazol-5-yl) and N-(triazol-5-yl) heteroarylcarboxamides have demonstrated strong herbicidal activity even at low application rates, making them suitable for crop protection without harming the plants themselves .
Mechanism of Action
The effectiveness of these compounds is attributed to their ability to interact with specific biochemical pathways in plants, leading to inhibited growth or death of target species while maintaining a favorable safety profile for crops and humans .
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. A notable case study demonstrated that certain derivatives exhibited potent inhibition against urease enzymes, which are linked to the pathogenicity of Helicobacter pylori. The IC50 values of these compounds were significantly lower than those of standard treatments, indicating a promising avenue for drug development against gastric ailments .
Drug Design and Synthesis
Multicomponent reactions have been employed to synthesize various tetrazole derivatives, including this compound. These synthetic pathways not only enhance yield but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing pharmacological properties .
Materials Science
Metal Chelation Properties
The tetrazole moiety in this compound also exhibits strong metal chelation properties. This characteristic is valuable in materials science, particularly in the development of coordination complexes that can be used in catalysis or as sensors . The ability to form stable complexes with metals enhances the functionality of materials in various applications, including electronics and environmental remediation.
Table 1: Herbicidal Activity of Tetrazole Derivatives
| Compound | Application Rate (g/ha) | Efficacy (%) | Safety Profile |
|---|---|---|---|
| This compound | 50 | 85 | Low |
| N-(Triazol-5-yl) Carboxamide | 30 | 78 | Moderate |
| N-(Tetrazol-4-yl) Carboxamide | 40 | 80 | Low |
Table 2: Antimicrobial Efficacy Against Urease Enzymes
| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| AV2 | 0.28 ± 0.15 | 4.24 ± 0.13 |
| AV5 | 1.29 ± 0.12 | - |
| AV3 | 1.56 ± 0.12 | - |
Case Studies
Case Study 1: Herbicide Development
A patent on substituted N-(tetrazol-5-yl)- and N-(triazol-5-yl) heteroarylcarboxamides outlines their use as effective herbicides, detailing their synthesis and application methods . These compounds were shown to control a broad spectrum of unwanted vegetation while minimizing toxicity to crops.
Case Study 2: Antimicrobial Research
In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their inhibition capacities against urease enzymes linked to gastric ulcers. The results indicated that compounds with specific substitutions exhibited significantly higher inhibition rates compared to traditional agents, suggesting a potential new direction for therapeutic interventions .
Eigenschaften
Molekularformel |
C3H6N6O |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
1-methyl-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H6N6O/c1-4-3(10)5-2-6-8-9-7-2/h1H3,(H3,4,5,6,7,8,9,10) |
InChI-Schlüssel |
MLAUTFNMWNFUKA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















